Molecular Weight Optimization: 2-Ethyl-3-ol Falls Within the Optimal Fragment-to-Lead Sweet Spot Compared to Unsubstituted and Bulky Analogs
In fragment-based lead generation, molecular weight is a primary determinant of ligand efficiency metrics. The 2-ethyl-3-ol compound (MW 167.21) occupies an intermediate position between the unsubstituted parent 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol (MW 139.16, ΔMW = +28.05) and the bulkier 2-cyclopentyl analog (MW 207.27, ΔMW = -40.06), offering a balanced profile for fragment elaboration while retaining room for additional substituents within the Rule-of-Three guidelines for fragment hits . The 2-methyl analog (MW 153.18, ΔMW = +14.03 relative to unsubstituted) provides an even smaller increment, but the ethyl group contributes greater lipophilicity (estimated ΔclogP ≈ +0.4–0.6 vs. methyl) for enhanced hydrophobic pocket complementarity while remaining within lead-like property space [1].
| Evidence Dimension | Molecular weight (MW) and estimated lipophilicity contribution of N-2 substituent |
|---|---|
| Target Compound Data | MW = 167.21; N-2 ethyl (ΔclogP contribution estimated +1.0–1.2 vs. H) |
| Comparator Or Baseline | Unsubstituted parent (MW 139.16, N-2 H, ΔclogP baseline 0); 2-Methyl (MW 153.18, N-2 CH₃, estimated ΔclogP +0.5–0.6); 2-Cyclopentyl (MW 207.27, N-2 c-C₅H₉, estimated ΔclogP +2.0–2.5) |
| Quantified Difference | MW increment vs. unsubstituted: +28.05 (target) vs. +14.02 (2-methyl) vs. +68.11 (2-cyclopentyl). Estimated clogP increment intermediate between methyl and cyclopentyl. |
| Conditions | Calculated molecular weights based on molecular formula; clogP estimates based on additive fragment contributions for N-alkyl substituents on pyrazole scaffold. |
Why This Matters
For procurement decisions in fragment-based or lead-optimization programs, this intermediate MW and lipophilicity profile represents a deliberate design choice that balances binding affinity potential with pharmacokinetic developability, avoiding both the insufficient hydrophobic contacts of the unsubstituted analog and the excessive lipophilicity and MW burden of the cyclopentyl variant.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. doi:10.1016/S1359-6446(03)02831-9 View Source
